molecular formula C21H21N3O5S2 B2871383 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 864939-44-6

4-(N-ethyl-N-phenylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2871383
CAS No.: 864939-44-6
M. Wt: 459.54
InChI Key: PJHYDYJPYWZQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-ethyl-N-phenylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including structures similar to 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, have been extensively studied for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and carbon dioxide transport. Research has demonstrated that certain aromatic sulfonamides exhibit nanomolar half maximal inhibitory concentrations (IC50) against carbonic anhydrase isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII, highlighting their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Neuroleptic Activity

The structural framework of sulfonamides has been explored for neuroleptic activity, focusing on dopamine receptor blockade. This research avenue is significant for developing new treatments for psychiatric disorders such as schizophrenia. Notably, N-substituted benzamides with modifications in the sulfamoyl group have shown potent dopamine receptor blocking properties, indicating the potential for the development of novel antipsychotic medications (Ogata, Matsumoto, Kida, Shiomi, Eigyo, & Hirose, 1984).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including those structurally related to this compound, are crucial for understanding their physicochemical properties and potential applications. Research in this area includes the development of novel compounds with specific inhibitory activities against targeted enzymes and receptors, further expanding the application scope of these molecules in medicinal chemistry and drug development (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-2-24(18-6-4-3-5-7-18)31(28,29)20-12-8-16(9-13-20)21(25)23-17-10-14-19(15-11-17)30(22,26)27/h3-15H,2H2,1H3,(H,23,25)(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYDYJPYWZQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.